5-Bromo-3-chloro-2-propoxypyridine
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Overview
Description
5-Bromo-3-chloro-2-propoxypyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and propoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-propoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 3-chloro-2-propoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-2-propoxypyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium phosphate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include derivatives with various functional groups replacing the halogens.
Coupling Products: Biaryl compounds are the major products formed in coupling reactions, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-2-propoxypyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its role as an intermediate in the production of dyes, pigments, and polymers is also noteworthy .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the propoxy group, making it less versatile in certain synthetic applications.
3-Bromo-2-chloropyridine: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 5-Bromo-3-chloro-2-propoxypyridine’s unique combination of bromine, chlorine, and propoxy groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo diverse reactions and form complex molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
5-bromo-3-chloro-2-propoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWALSJSXHULGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745081 |
Source
|
Record name | 5-Bromo-3-chloro-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-07-4 |
Source
|
Record name | 5-Bromo-3-chloro-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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